molecular formula C10H9NO3S B175080 1-Mesyl-1H-indole-3-carbaldehyde CAS No. 118481-30-4

1-Mesyl-1H-indole-3-carbaldehyde

Cat. No. B175080
M. Wt: 223.25 g/mol
InChI Key: BSRVHFNGDIRMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Mesyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H9NO2S. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 1-Mesyl-1H-indole-3-carbaldehyde is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also thought to be involved in the formation of various organic compounds through its ability to undergo nucleophilic substitution reactions.

Biochemical And Physiological Effects

There is currently limited information available on the biochemical and physiological effects of 1-Mesyl-1H-indole-3-carbaldehyde. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Mesyl-1H-indole-3-carbaldehyde in laboratory experiments is its versatility as a key intermediate in the synthesis of various organic compounds. It is also relatively easy to synthesize and has low toxicity. However, it can be difficult to handle and store due to its sensitivity to moisture and air.

Future Directions

There are many potential future directions for research involving 1-Mesyl-1H-indole-3-carbaldehyde. Some possible areas of focus include the development of new synthetic methods for its production, the identification of new applications for its use in organic synthesis, and the study of its potential use in the development of new materials. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various laboratory experiments.

Scientific Research Applications

1-Mesyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications, particularly in the field of organic synthesis. It is commonly used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential use in the development of new materials and as a reagent in chemical reactions.

properties

CAS RN

118481-30-4

Product Name

1-Mesyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

1-methylsulfonylindole-3-carbaldehyde

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

BSRVHFNGDIRMRI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O

Canonical SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O

synonyms

1-(methylsulfonyl)indole-3-carboxaldehyde

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1H-indole-3-carboxaldehyde (2.90 g, 20.0 mmol) in methylene chloride (40 mL) was added with methanesulfonyl chloride (1.86 mL, 24.0 mmol) and diisopropylethylamine (3.10 g, 24.0 mmol), and the mixture was stirred overnight at room temperature. The reaction mixture was added with saturated aqueous sodium hydrogencarbonate to terminate the reaction, and then extracted three times with methylene chloride. The organic layer was dried over anhydrous magnesium sulfate, then the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the objective 1-(methanesulfonyl)-1H-indole-3-carboxaldehyde (4.06 g, 91%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-3-carboxaldehyde (300 mg, 2.07 mmol) in 4.1 mL of dry dimethylsulfoxide was added sodium hydride (108 mg, 55%, 2.5 mmol) under nitrogen at 0° C. After the reaction mixture was stirred for 30 min, methylsulfonyl chloride (0.19 mL, 2.5 mmol) was added with additional stirring for 1 h. The reaction mixture was diluted with 10 mL of ethyl acetate and 10 mL of saturated NH4Cl aqueous solution at 0° C., successively, and the solution was extracted with 100 mL of ethyl acetate. The extract was washed with saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the solution was concentrated in vacuo. The residue was purified by recrystallization (chloroform/hexane) to obtain the title compound as a pale red solid (300 mg, 65%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
65%

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